Phenylarsine
Description
Structure
2D Structure
Properties
CAS No. |
822-65-1 |
|---|---|
Molecular Formula |
C6H7As |
Molecular Weight |
154.04 g/mol |
IUPAC Name |
phenylarsane |
InChI |
InChI=1S/C6H7As/c7-6-4-2-1-3-5-6/h1-5H,7H2 |
InChI Key |
OHFDBBFDFZXHJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[AsH2] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Phenylarsine Compounds
Established Synthetic Pathways to Phenylarsine and this compound Oxide
The synthesis of this compound and its oxidized form, this compound oxide (PhAsO), has been approached through several established routes. This compound oxide, in particular, is a significant compound used as a stable alternative to sodium thiosulfate (B1220275) solutions in analytical chemistry, especially for chlorine and iodine determinations. riccachemical.com A typical reaction involves the oxidation of the trivalent arsenic in this compound oxide to a pentavalent state. riccachemical.com
Historically, phenylarsonic acid, a precursor to this compound derivatives, has been prepared through various methods. These include the oxidation of phenyldichloroarsine or phenyldiiodoarsine with chlorine in water, and the oxidation of this compound itself using nitric acid or air. orgsyn.org Another established method involves the reaction of a benzenediazonium (B1195382) salt with sodium arsenite in the presence of a copper catalyst. orgsyn.org This reaction, a variation of the Bart reaction, has been a fundamental approach for creating the arsenic-carbon bond in aromatic arsenicals.
Despite its utility, the synthesis of this compound oxide has faced challenges in recent years due to the deteriorating quality and availability of starting materials, leading to increased costs. riccachemical.com This has prompted the development of proprietary purification and manufacturing procedures to ensure the continued availability of high-quality this compound oxide solutions. riccachemical.com
Structurally, while often depicted with an As=O double bond, this compound oxide exists as a cyclic oligomer, typically a tetramer, (PhAsO)₄, in the solid state. wikipedia.org This is due to the greater stability of two single bonds to oxygen for heavier elements like arsenic, as explained by the double bond rule. wikipedia.org
Innovative and Sustainable Synthetic Approaches for this compound Derivatives
In response to the challenges and environmental concerns associated with traditional synthetic methods, research has focused on developing innovative and more sustainable pathways for the synthesis of this compound derivatives. These modern approaches aim for greater efficiency, reduced waste, and the introduction of novel functionalities.
Halogenation, the introduction of one or more halogens into a compound, is a fundamental transformation in organic synthesis. wikipedia.org In the context of this compound chemistry, halogenation can be used to modify the electronic properties and reactivity of the molecule. Aromatic compounds are susceptible to electrophilic halogenation, a reaction that can be applied to the phenyl ring of this compound derivatives. wikipedia.org The reactivity of halogens in these reactions decreases down the group, with fluorine and chlorine being the most reactive. wikipedia.org
Deuteration, the selective replacement of hydrogen atoms with deuterium, is another important strategy. fz-juelich.de This isotopic labeling is particularly useful for mechanistic studies and can alter the metabolic profile of a compound. nih.gov A patent application has disclosed a deuterated oxothis compound compound, suggesting its potential use in therapeutic applications. wipo.int The synthesis of deuterated materials is a specialized field, with services available to produce specifically labeled compounds for research purposes. fz-juelich.de Enzymatic methods, such as using a photodecarboxylase, have also been developed for the deuteration of various carboxylic acids, which could potentially be adapted for precursors to this compound derivatives. nih.gov
The synthesis of amides is a critical process in medicinal and materials chemistry. nih.gov Integrating amide functionalities into this compound oxide structures can lead to compounds with novel biological activities or material properties. Modern amide synthesis often focuses on sustainable methods, such as those catalyzed by silica (B1680970) or employing nickel-based nanocatalysts. nih.govwhiterose.ac.uk Organophosphorus catalysis has also emerged as a powerful tool for amide bond formation and subsequent functionalization in a one-pot process. nih.gov These advanced methods could be applied to the synthesis of amide-substituted this compound oxides, offering efficient and environmentally benign routes to these complex molecules.
The introduction of phosphate (B84403) groups can significantly alter the solubility and biological activity of a molecule. nih.gov The synthesis of organophosphorus compounds, including phosphonates and phosphonium (B103445) salts, is a well-developed field. mdpi.com Phosphato-substituted this compound compounds could be prepared by adapting established methods for the synthesis of nucleoside phosphate and phosphonate (B1237965) prodrugs. nih.gov These methods often involve the use of phosphoramidite (B1245037) intermediates or H-phosphonate chemistry. nih.gov The development of such derivatives could lead to new applications for this compound-based compounds in various scientific fields.
Precursor Reactants and Intermediate Species in this compound Synthesis
The selection of appropriate precursor reactants is crucial for the successful synthesis of this compound and its derivatives. uni-koeln.de In solid-state synthesis, common precursors for metal-containing compounds include oxides, carbonates, and hydroxides. berkeley.edu For organometallic compounds like this compound, precursors often involve a source of the phenyl group and a source of arsenic.
Key precursors and intermediates in established synthetic pathways include:
Benzenediazonium chloride: A common starting material for introducing the phenyl group onto the arsenic atom via the Bart reaction. orgsyn.org
Arsenious oxide (As₂O₃): A primary source of arsenic. orgsyn.org
Phenyldichloroarsine (PhAsCl₂): An important intermediate that can be oxidized to phenylarsonic acid. orgsyn.org
This compound (PhAsH₂): The parent compound, which can be oxidized to form this compound oxide. orgsyn.org
The study of precursor chemistry involves understanding how the structure of the precursor molecule can influence the structure and properties of the final material. uni-koeln.de Machine learning approaches are now being used to predict suitable precursors for the synthesis of new inorganic materials by analyzing similarities in a vast database of known reactions. umn.edu
Reaction Mechanism Elucidation in this compound Chemical Transformations
Understanding the reaction mechanisms of this compound transformations is essential for optimizing existing synthetic methods and designing new ones. For instance, the halogenation of alkanes is known to proceed through a free radical mechanism, which is initiated by heat or light. libretexts.org While the phenyl group in this compound is an aromatic system, the principles of radical reactivity can still be relevant for reactions occurring at the arsenic center or in any aliphatic side chains.
The synthesis of complex organic molecules often involves a series of well-defined steps. For example, the synthesis of certain quinazoline (B50416) derivatives proceeds through the reduction of a nitro group to form a key amine intermediate, followed by a condensation reaction to form a Schiff base. nih.gov Similarly, the synthesis of alizarin, a historical pigment, involves a specific synthetic pathway with the formation of identifiable by-products. researchgate.net Elucidating the mechanisms of this compound synthesis would involve identifying key intermediates and transition states, which can be achieved through a combination of experimental techniques (such as spectroscopy and chromatography) and computational modeling.
Structural Characterization and Electronic Properties of Phenylarsine Systems
Molecular Architecture and Supramolecular Organization of Phenylarsine and its Oligomers
The spatial arrangement and intermolecular organization of this compound systems are crucial to understanding their properties. These molecules exhibit complex structural behaviors, including the formation of oligomeric and polymeric structures.
This compound oxide (PhAsO), a key derivative of this compound, does not typically exist as a simple monomer with an arsenic-oxygen double bond (As=O). This is consistent with the "double bond rule," which notes that for heavier p-block elements like arsenic, forming two single bonds is energetically more favorable than forming one double bond. wikipedia.org Consequently, PhAsO polymerizes to form various cyclic oligomers. wikipedia.org
The most well-characterized form is a cyclic tetramer, cyclo-(PhAsO)₄, which has been identified in the crystalline state. wikipedia.org However, other ring sizes are possible, and evidence for a trimeric form, cyclo-(PhAsO)₃, has been observed through techniques such as electron impact mass spectrometry (EI-MS), which detected a species with a mass-to-charge ratio (m/z) of 504, corresponding to the trimer. researchgate.net The formation of these supramolecular assemblies is a defining characteristic of the molecular architecture of this compound oxide. wikipedia.orgpnas.orgresearchgate.netnih.gov
Table 1: Known Oligomeric Forms of this compound Oxide
| Oligomer | Formula | Method of Observation |
| Trimer | cyclo-(PhAsO)₃ | Mass Spectrometry researchgate.net |
| Tetramer | cyclo-(PhAsO)₄ | Crystallography wikipedia.org |
The stereochemistry and conformational possibilities of this compound systems are governed by the three-dimensional arrangement of atoms and the energy associated with different spatial orientations. mvpsvktcollege.ac.inwiley.com Conformational analysis involves studying the energetics of interconverting rotational isomers, or rotamers, to understand their relative stabilities. libretexts.org
For cyclic oligomers of this compound oxide, such as the cyclo-(PhAsO)₄ ring, the structure is not planar. The (As-O)n ring adopts a puckered conformation to minimize ring strain, similar to the chair and boat conformations of cyclohexane. iscnagpur.ac.in The bulky phenyl substituents can occupy different positions relative to the ring, analogous to axial and equatorial positions in substituted cyclohexanes. libretexts.org
The relative stability of these conformers is largely determined by steric strain—the repulsion between the electron clouds of the large phenyl groups. iscnagpur.ac.in The most stable conformation will be the one that minimizes these unfavorable steric interactions. For instance, conformations that place the bulky phenyl groups in less crowded, equatorial-like positions would be expected to be lower in energy than those with sterically hindered, axial-like phenyl groups. libretexts.org In solution, these different conformations may rapidly interconvert. mvpsvktcollege.ac.in
Advanced Spectroscopic Techniques for Structural Elucidation
A suite of advanced spectroscopic techniques is indispensable for the detailed structural characterization of organoarsenic compounds like this compound. These methods provide critical information on connectivity, molecular geometry, and composition.
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a unique "fingerprint" based on the bonds present. gatewayanalytical.comresearchgate.netyoutube.com These techniques are complementary: FT-IR measures the absorption of infrared light due to changes in a molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. gatewayanalytical.com
For this compound and its derivatives, vibrational spectra reveal key structural features. Characteristic bands for the phenyl group include C-H stretching, C-C stretching within the aromatic ring, and various ring deformation modes. The crucial As-C (arsenic-carbon) stretching vibration provides direct evidence of the organoarsenic bond. In this compound oxide, the As-O stretching vibrations within the cyclic oligomer rings are also prominent. core.ac.ukresearchgate.net
Table 2: General Regions for Vibrational Bands in this compound Systems
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy Technique |
| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | FT-IR, Raman |
| As-O Stretch (in oligomers) | 900-700 | FT-IR |
| As-C Stretch | 600-500 | Raman |
Note: Specific peak positions can vary based on the exact compound and its physical state.
High-resolution NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organoarsenic compounds in solution. chemrxiv.orgnih.gov ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments, respectively. researchgate.net
In the ¹H NMR spectrum of a this compound derivative, the protons on the phenyl ring typically appear as a complex multiplet in the aromatic region (approx. 7.0-8.0 ppm). The ¹³C NMR spectrum shows distinct signals for the different carbon atoms in the phenyl ring. researchgate.net Computational DFT methods have been shown to successfully model and predict the ¹H and ¹³C NMR spectra of these molecules, aiding in structural confirmation. researchgate.net
Direct detection of the arsenic nucleus via ⁷⁵As NMR is challenging. Although ⁷⁵As is a 100% naturally abundant isotope, it is a quadrupolar nucleus (spin I=3/2). This property, combined with the large electric field gradient at the arsenic atom in most compounds, leads to extremely broad resonance lines, often making them difficult to observe with high resolution. researchgate.netmdpi.com
Table 3: Typical NMR Chemical Shift Ranges for this compound Systems
| Nucleus | Type of Atom | Typical Chemical Shift (δ) Range (ppm) |
| ¹H | Aromatic (C-H) | 7.0 - 8.0 |
| ¹³C | Aromatic (C) | 125 - 140 |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information about this compound and its derivatives through fragmentation analysis. nih.govthermofisher.com It has been instrumental in identifying the oligomeric nature of this compound oxide. For example, electron impact mass spectrometry (EI-MS) provided evidence for a trimeric form of this compound oxide by detecting an ion at m/z 504. researchgate.net Matrix-assisted laser desorption ionization (MALDI) mass spectrometry has also been used to study this compound oxide and its interaction products. psu.edu
Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements. For this compound oxide, elemental analysis confirms the empirical formula C₆H₅AsO. tcichemicals.comthermofisher.com
Table 4: Elemental Composition of this compound Oxide (C₆H₅AsO)
| Element | Atomic Mass ( g/mol ) | % Composition |
| Carbon (C) | 12.011 | 42.89% |
| Hydrogen (H) | 1.008 | 3.00% |
| Arsenic (As) | 74.922 | 44.59% |
| Oxygen (O) | 15.999 | 9.52% |
| Total Molar Mass | 168.03 g/mol | 100.00% |
X-ray Crystallography for Solid-State Structural Determination
For this compound systems, X-ray diffraction studies reveal the precise coordinates of each atom in the crystal lattice, allowing for the detailed characterization of the arsenic center's coordination environment and the orientation of the phenyl group(s). iucr.orgntu.edu.tw This information is crucial for understanding the intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern the crystal packing. csic.es
Table 1: Selected Crystallographic Data for this compound Derivatives
| Compound | C-As Bond Length (Å) | C-As-C Bond Angle (°) | As-C-C Bond Angle (°) | Reference |
| Trithis compound (B46628) | 1.958 | 100.1 | 120.5 | iucr.org |
| (N-Benzoyl-N-phenylhydroxylaminato)carbonyl(trithis compound)rhodium(I) | 1.809 (Rh-C) | - | - | iucr.org |
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. wikipedia.orgazolifesciences.com The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined. azolifesciences.com
Electronic Absorption Spectroscopy (UV-Vis) and Optical Properties
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a technique used to study the electronic transitions within a molecule. uomustansiriyah.edu.iqazooptics.comfiveable.me When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of light absorbed corresponds to the energy difference between these orbitals.
For this compound and its derivatives, the UV-Vis spectrum is characterized by absorptions arising from π → π* transitions within the phenyl rings and potentially n → π* transitions involving the lone pair of electrons on the arsenic atom. libretexts.orgnih.gov The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands provide valuable information about the electronic structure of the molecule. libretexts.org
Conjugation between the phenyl ring and the arsenic atom can influence the energy of these transitions. For instance, increased conjugation typically leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. libretexts.org The solvent environment can also affect the spectrum.
Table 2: UV-Vis Absorption Data for this compound Derivatives
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition | Reference |
| Phenylarsinidene | Not specified | Not specified | Argon Matrix | Not specified | nih.gov |
| Dimethylthis compound | ~225, ~250, ~270 | Not specified | Not specified | Not specified | nist.gov |
Computational Chemistry and Theoretical Insights into this compound Structure and Reactivity
Computational chemistry provides a powerful avenue for investigating the molecular and electronic properties of this compound systems, complementing experimental data and offering insights that can be difficult to obtain through experimentation alone.
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure and properties of molecules. researchgate.netresearchgate.netmdpi.comarxiv.org DFT methods are based on the principle that the total energy of a system is a functional of its electron density. mdpi.com These calculations can provide accurate predictions of various molecular properties, including:
Optimized Geometries: DFT can be used to determine the lowest energy structure of a molecule, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography. nih.govnih.gov
Vibrational Frequencies: Calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra.
Electronic Properties: DFT allows for the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netscirp.org
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting reactivity. researchgate.netajchem-a.com
For this compound, DFT calculations can elucidate the nature of the C-As bond, the degree of aromaticity of the phenyl ring, and the electronic effects of substituents. researchgate.net For example, studies on related organoarsenic compounds have utilized DFT to understand their chemical bonding and reactivity. researchgate.net
Ab Initio and Semi-Empirical Methods for Electronic Structure
Beyond DFT, other computational methods are also employed to study the electronic structure of molecules.
Ab Initio Methods: These methods are based on first principles and solve the Schrödinger equation without the use of empirical parameters. wikipedia.orguol.de Hartree-Fock (HF) is the simplest ab initio method. wikipedia.org While computationally more demanding than DFT, high-level ab initio methods can provide very accurate results. These methods are valuable for benchmarking the results of other computational techniques. aps.org
Semi-Empirical Methods: These methods, such as PM3 and AM1, use parameters derived from experimental data to simplify the calculations. scispace.comnih.gov They are computationally less expensive than DFT and ab initio methods, allowing for the study of larger molecular systems. nih.gov While generally less accurate, they can still provide useful qualitative insights into molecular structure and properties. capes.gov.bracs.org
The choice of computational method depends on the desired accuracy and the size of the system being studied. For this compound systems, a combination of these methods can provide a comprehensive understanding of their structural and electronic characteristics.
Chemical Reactivity and Mechanistic Studies of Phenylarsine
Reactivity Profiles with Diverse Organic and Inorganic Substrates
Phenylarsine's reactivity is characterized by the high affinity of its arsenic atom for sulfur, particularly in the form of thiol groups. This interaction is central to its biological effects and is a key area of study.
This compound readily reacts with vicinal dithiols, which are compounds containing two sulfhydryl (-SH) groups on adjacent carbon atoms. This reaction forms a stable five-membered dithioarsine ring. physiology.orgnih.gov This ring structure is notably stable and its formation is a hallmark of this compound's interaction with proteins that possess spatially close cysteine residues. physiology.orgpnas.org The reaction is specific, as the complex formed with vicinal dithiols is not easily reversed by monothiols like 2-mercaptoethanol (B42355). physiology.orgnih.gov However, the binding can be competitively reversed by other dithiols, such as 2,3-dimercaptopropanol (DMP), which can also form a stable ring with the arsenical. physiology.orgnih.govnih.gov In contrast, dithiothreitol (B142953) (DTT), which would form a less stable seven-membered ring, is much less effective at reversing the binding. physiology.orgnih.gov
The interaction is not limited to vicinal dithiols. This compound can also react with single sulfhydryl groups, although the resulting complex is less stable than the cyclic structures formed with vicinal dithiols. nih.govnih.gov Furthermore, it has been suggested that vicinal sulfhydryl/hydroxyl (-SH/-OH) and sulfhydryl/carboxyl (-SH/-COOH) groups could also serve as potential reaction sites for this compound. nih.gov
The reaction with dithiols has been utilized in analytical methods. For instance, phenylarsenic compounds react with dithiols like 1,2-ethanedithiol (B43112) and 1,3-propanedithiol (B87085) to form stable cyclic derivatives, which can then be analyzed using gas chromatography. r-haas.de
Table 1: Reactivity of this compound with Thiol-Containing Compounds
| Reactant Type | Product | Stability | Reversibility by Monothiols | Reversibility by Dithiols |
| Vicinal Dithiols | Stable cyclic dithioarsine | High | No | Yes (e.g., DMP) |
| Monothiols | Thioarsine complex | Lower | Yes | Yes |
| Dithiothreitol (DTT) | Unstable seven-membered ring | Low | N/A | Less effective |
This table summarizes the general reactivity patterns of this compound with different types of thiol-containing molecules based on available literature.
Beyond its well-documented reactions with thiols, this compound's reactivity extends to other functional groups. While detailed studies on its reactions with a wide array of aliphatic and aromatic functional groups are less common in the readily available literature, some interactions can be inferred. The arsenic center in this compound is susceptible to oxidation. For instance, in analytical procedures, this compound is oxidized by iodine, where the arsenic is converted from the trivalent to the pentavalent state. riccachemical.com This suggests that this compound can react with oxidizing agents.
In the context of its use as a chemical warfare agent simulant, it's noted that phenylarsenic compounds can react with methanol (B129727) to form this compound ethers. r-haas.de The compound is generally stable under normal conditions but may hydrolyze in the presence of moisture. fishersci.nlsolubilityofthings.com It is incompatible with strong oxidizing agents. fishersci.com
Investigation of Redox Behavior and Electrochemistry of this compound Species
The redox behavior of this compound is a critical aspect of its chemical reactivity. The arsenic atom in this compound exists in the +3 oxidation state and can be oxidized to the +5 state. riccachemical.com This redox activity is central to its biological effects and detection methods.
Electrochemical studies have been employed to understand and detect this compound. Impedimetric electrochemical sensors have been developed for its detection in water. acs.orgnih.govresearchgate.net These sensors often rely on the interaction of this compound with thiol groups immobilized on an electrode surface. The binding of this compound to these groups alters the electrochemical properties of the sensor, such as charge transfer resistance (Rct), allowing for its quantification. acs.orgnih.gov For example, in one study, the Rct values of a gelatin-based sensor changed significantly upon exposure to different concentrations of this compound oxide. acs.orgnih.gov
The redox potential of this compound is a key parameter in its electrochemistry, though specific standard potential values are not always readily reported in general literature. However, its ability to be oxidized is a recurring theme. riccachemical.com The oxidation of this compound can be triggered by reactive oxygen species (ROS), which can lead to the modification of redox-sensitive proteins. molbiolcell.org
Elucidation of Reaction Mechanisms and Kinetics
The mechanism of this compound's reaction with vicinal dithiols involves the formation of a covalent bond between the arsenic atom and the sulfur atoms of the two thiol groups, resulting in a stable cyclic adduct. physiology.orgpsu.edu This reaction is generally rapid. physiology.org
Kinetic studies have provided insights into the speed of these interactions. For example, the inhibition of certain enzymes by this compound can occur within minutes. physiology.orgnih.gov The reversal of this inhibition by dithiols like 2,3-dimercaptopropanol is also rapid. nih.gov The half-life for the decay of insulin-activated glucose uptake, when inhibited by this compound oxide, was found to be approximately 10 minutes, which is similar to the rate of deactivation after insulin (B600854) withdrawal. nih.gov
The reaction of this compound with other molecules can also be kinetically characterized. For instance, the reaction rates for the titration of thiol groups in the Keap1 protein with disulfide reagents have been measured, providing a framework for understanding how molecules like this compound might interact with such proteins. pnas.org
Ligand Exchange Dynamics and Stoichiometry
This compound and its derivatives can act as ligands in coordination complexes. The study of ligand exchange reactions provides information on the stability of these complexes and the dynamics of ligand substitution. libretexts.orgchemguide.co.uklibretexts.org
The stoichiometry of this compound's interaction with proteins has been investigated. For example, matrix-assisted laser desorption ionization-mass spectrometry (MALDI-MS) analysis has shown a 1:1 binding stoichiometry between this compound oxide and the RhoA GTPase. psu.edu Studies on the binding of this compound oxide to hemoglobin have also been conducted to determine the binding stoichiometry. capes.gov.br
Ligand exchange dynamics are fundamental to understanding how this compound interacts with and potentially disrupts biological systems. scispace.comfudan.edu.cn The replacement of existing ligands in a metal complex or a protein's active site by this compound can alter the molecule's function. The stability of the resulting complex is often quantified by a stability constant (K). libretexts.org While specific stability constants for this compound complexes are not always available in general literature, the principles of ligand exchange thermodynamics and kinetics govern these interactions. libretexts.orglibretexts.org The chelate effect, where multidentate ligands form more stable complexes than monodentate ligands, is relevant to this compound's strong interaction with vicinal dithiols. libretexts.org
Coordination Chemistry and Catalytic Applications of Phenylarsine Ligands
Phenylarsine and its Derivatives as Ligands in Transition Metal Complexes
This compound (PhAsH₂), dithis compound (B13773895) (Ph₂AsH), and trithis compound (B46628) (Ph₃As) are the most common examples of this ligand class. As ligands, they are considered soft donors due to the large size and polarizability of the arsenic atom, leading to a preference for binding with soft metal centers like Pd(II), Pt(II), Au(I), and Rh(I). The arsenic atom in tertiary arsines, such as trithis compound, readily donates its lone pair to form stable adducts. researchgate.net
The coordination of this compound and its derivatives is not limited to simple monodentate binding. The phenyl groups can be functionalized to create multidentate ligands capable of forming chelate rings with the metal center, enhancing the stability of the resulting complex. For instance, ligands incorporating both arsine and other donor groups (e.g., amines or ethers) can lead to mixed-ligand complexes with unique properties. researchgate.net The chemistry of rare-earth metal complexes with arsenic donor ligands is a developing area, with the first complex of a primary arsine ligand with a rare-earth metal (yttrium) being reported, showcasing a Y–As bond length of 3.0945(6) Å. nih.gov
Synthesis, Characterization, and Structural Diversity of Metal-Phenylarsine Coordination Compounds
The synthesis of metal-phenylarsine complexes is typically achieved by reacting a suitable metal precursor, such as a metal halide or acetate, with the this compound ligand in an appropriate solvent. nih.gov The resulting complexes can be isolated as crystalline solids and are often stable in air. mdpi.com
A variety of analytical techniques are employed to characterize these coordination compounds.
NMR Spectroscopy: While arsenic itself is not a commonly studied nucleus in NMR, ¹H and ¹³C NMR spectroscopy provide information about the phenyl groups of the ligand upon coordination. For analogous phosphine (B1218219) complexes, ³¹P NMR is a powerful tool, and similar principles can apply in specialized arsenic NMR studies. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic vibrational modes. For instance, in a primary arsine complex, the As–H stretching frequencies are observable. nih.gov
Elemental Analysis: This technique confirms the empirical formula of the synthesized complex. researchgate.net
Metal-phenylarsine complexes exhibit remarkable structural diversity. The coordination environment can range from simple mononuclear species to complex polynuclear or polymeric structures. rsc.orgnih.gov The geometry around the metal center is influenced by the metal's coordination number and electronic configuration, as well as the steric bulk of the arsine ligand. Common geometries include linear, trigonal planar, tetrahedral, and square planar. For example, a gold(I) complex with a bulky diphenylphosphine (B32561) derivative of acenaphthylene (B141429) shows a near-linear P–Au–Cl geometry. mdpi.com Similarly, Sn(II) and Pb(II) complexes with various arsine ligands have been shown to form a diverse range of structures, including monomers, dimers, trimers, and polymers, often bridged by counter-anions. rsc.org
Electronic and Steric Influence of this compound Ligands on Metal Centers
The behavior of a metal complex in a catalytic cycle is profoundly influenced by the electronic and steric properties of its ligands. manchester.ac.uk this compound ligands, much like their more common phosphine counterparts, allow for the systematic tuning of these properties.
Electronic Effects: The electronic nature of a ligand refers to its ability to donate or withdraw electron density from the metal center. Arsine ligands are primarily σ-donors. The electron-donating ability can be modified by changing the substituents on the arsenic atom or the phenyl rings. Electron-donating groups on the phenyl rings increase the electron density on the arsenic atom, making it a stronger donor. Conversely, electron-withdrawing groups decrease its donor strength. The electronic properties of the ligand directly impact the reactivity of the metal center, influencing its susceptibility to oxidative addition and reductive elimination steps in catalytic cycles. nih.gov
Steric Effects: The steric effect relates to the physical size and bulkiness of the ligand. manchester.ac.uk The size of the this compound ligand can influence the coordination number of the metal, the geometry of the complex, and the rate of ligand substitution. A common, though qualitative, measure of steric bulk for analogous phosphine ligands is the Tolman cone angle, which represents the solid angle occupied by the ligand at the metal center. rsc.org Bulky this compound ligands can create a sterically hindered environment around the metal, which can promote certain reaction pathways or prevent catalyst deactivation through dimerization.
| Ligand Property | Influence on Metal Center | Consequence in Catalysis |
| Electronic Effect | Modulates electron density at the metal. Stronger σ-donors increase electron density. | Affects rates of key catalytic steps like oxidative addition and reductive elimination. |
| Steric Effect | Controls access to the metal center and influences coordination geometry. | Can enhance selectivity by directing substrate approach and can improve catalyst stability by preventing aggregation. |
Homogeneous and Heterogeneous Catalysis Mediated by this compound Complexes
The tunable properties of this compound ligands make their metal complexes viable candidates for various catalytic applications. These can be broadly categorized into homogeneous and heterogeneous catalysis.
In homogeneous catalysis , the catalyst and reactants exist in the same phase, typically a liquid solution. wikipedia.org This often leads to high activity and selectivity due to the well-defined nature of the active catalytic species. chimia.ch
In heterogeneous catalysis , the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid or gas phase). mdpi.com This approach offers significant practical advantages, such as easy separation of the catalyst from the product mixture and improved catalyst recyclability. neumannlab.science this compound ligands can be incorporated into heterogeneous catalysts by anchoring them to solid supports like polymers, silica (B1680970), or metal-organic frameworks (MOFs). nih.gov
Catalytic Systems for Organic Transformations
Metal complexes bearing arsine ligands have been explored as catalysts for a variety of organic reactions. Although less common than phosphine-based systems, they can exhibit unique reactivity.
Hydrogenation: Transition metal complexes are widely used to catalyze the addition of hydrogen across double or triple bonds. libretexts.org While Wilkinson's catalyst, RhCl(PPh₃)₃, is a benchmark for homogeneous hydrogenation, analogous arsine complexes can also facilitate such transformations.
Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are cornerstones of modern organic synthesis for forming carbon-carbon bonds. The choice of ligand is crucial for the efficiency of these reactions. This compound-ligated palladium complexes can serve as catalysts in these transformations. mdpi.com
Hydrofunctionalization: This class of reactions involves the addition of an H-X molecule (e.g., H-NR₂, H-OR) across an unsaturated bond. Gold(I) complexes, often stabilized by bulky ligands, are particularly effective for the hydroamination and hydration of alkynes. mdpi.com
Role of this compound in Material Synthesis Catalysis
The application of this compound complexes extends beyond small molecule synthesis to the production of larger materials like polymers and nanoparticles.
Polymerization: The ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as poly(lactic acid) (PLA) is often catalyzed by metal complexes. hw.ac.uk The ligand's steric and electronic properties can influence the catalyst's activity and the stereochemistry of the resulting polymer. d-nb.infonih.gov While many systems use alkoxide or phenolate (B1203915) ligands, the ancillary ligands, which could include phenylarsines, play a role in tuning the catalyst's performance.
Nanoparticle Synthesis: Ligands are crucial in the synthesis of inorganic nanoparticles, controlling their size, shape, and colloidal stability. nih.govresearchgate.net They function by coordinating to the surface of the growing nanoparticle, preventing aggregation and directing crystal growth. semanticscholar.orgbeilstein-journals.org While thiols and amines are more common, this compound derivatives can also be used as capping agents, particularly for nanoparticles of soft metals, influencing their final properties and potential catalytic applications. nih.gov
Development of Supramolecular Architectures Incorporating this compound Moieties
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.commdpi.com Coordination complexes, with their well-defined geometries and peripheral ligands, are excellent building blocks (tectons) for constructing these architectures.
This compound complexes can be designed to participate in supramolecular assembly. By functionalizing the phenyl rings with groups capable of forming specific non-covalent bonds (e.g., carboxylic acids or pyridyl groups for hydrogen bonding), metal-phenylarsine units can be directed to self-assemble into discrete cages, one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks. nih.govfrontiersin.org These organized structures can create confined spaces or channels, leading to applications in molecular recognition, sensing, or creating materials with unique host-guest properties. nih.gov The precise control over molecular self-assembly afforded by these interactions is a key aspect of crystal engineering. mdpi.com
Advanced Analytical Methodologies for Phenylarsine Detection and Quantification
Electrochemical Sensor Development for Phenylarsine Compounds
Electrochemical sensors offer a promising avenue for the rapid and cost-effective detection of this compound compounds. acs.orgnih.gov These sensors are designed to provide real-time or near-real-time measurements, making them suitable for on-site monitoring. acs.org
Impedimetric Electrochemical Platforms for Real-time Monitoring
Impedimetric electrochemical sensors have emerged as a powerful tool for the real-time detection of this compound compounds, such as this compound oxide (PAO). acs.orgnih.gov These platforms measure the change in electrical impedance of an electrode surface upon interaction with the target analyte. The detection is typically label-free, simple, and rapid, with analysis times often under an hour. nih.gov
One notable approach involves the development of a portable impedimetric electrochemical sensor utilizing a gelatin-based solid electrolyte enriched with 2-mercaptoethanol (B42355). nih.govnih.gov This sensor has demonstrated high sensitivity for PAO detection in drinking water, with a linear range of 1–100 ng/mL. nih.govnih.gov The principle of detection relies on the decrease in electron-transfer resistance (Rct) as the concentration of PAO increases. acs.org For instance, in one study, the Rct values decreased from approximately 9.02 kΩ to 5.95 kΩ as the PAO concentration increased. acs.org
The stability and sensitivity of these sensors are influenced by the composition of the sensor matrix. A formulation containing 15 mL of distilled water, 2 g of gelatin, and 1.75 g of glycerol (B35011) has been identified as optimal for stability and sensitivity in aqueous environments. nih.gov This composition resulted in resistance changes of 12%, 26%, and 40% for PAO concentrations of 1, 10, and 100 ng/mL in drinking water, respectively. nih.govresearchgate.net
Table 1: Performance of an Impedimetric Electrochemical Sensor for this compound Oxide (PAO) Detection
Functionalization Strategies for Biosensor Applications
Functionalization of sensor surfaces is a critical step in developing highly specific and sensitive biosensors for this compound compounds. mdpi.com This process involves modifying the sensor interface with recognition elements that can selectively bind to the target analyte. mdpi.com
For the detection of this compound oxide, thiol formation on the sensor surface has been utilized for capturing the analyte. acs.org This is often achieved by incorporating molecules like 2-mercaptoethanol into the sensor's bioactive layer. nih.govnih.gov The presence of thiol groups can be confirmed using techniques such as Fourier transform infrared spectroscopy (FT-IR), which shows a characteristic peak around 2650 cm⁻¹. acs.org
Another innovative approach involves the genetic engineering of microorganisms to create whole-cell biosensors with specificity for this compound oxide. nih.gov By modifying the arsenic-responsive regulatory protein ArsR in E. coli, researchers have successfully shifted the biosensor's specificity from inorganic arsenic to PAO. nih.gov The resulting biosensor, expressing a mutant ArsR (ArsR-C37S/L36C), exhibited a concentration-dependent response to PAO, with an accuracy exceeding 90% in determining PAO concentrations in contaminated samples. nih.gov This demonstrates the potential of genetic engineering to develop highly specific biosensors for organic arsenicals. nih.gov
Advanced Chromatographic Separation Techniques
Chromatographic techniques are essential for the separation and quantification of different this compound species in complex environmental samples. These methods provide high resolution and are often coupled with sensitive detectors for trace-level analysis.
Solid-Phase Microextraction (SPME) for Trace Analysis
Solid-phase microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that can be used for the trace analysis of this compound compounds. sigmaaldrich.commdpi.com It integrates sampling, extraction, and concentration into a single step, making it an efficient method for sample cleanup and preconcentration. nih.gov
A method combining SPME with corona discharge ion mobility spectrometry has been developed for the rapid and high-sensitivity determination of this compound oxide in environmental samples like soil and well water. rsc.org This method involves derivatization with 1,3-propanedithiol (B87085) and has achieved a low detection limit of 0.3 ng/mL and a linear range of 1–100 ng/mL. rsc.org The optimal extraction conditions were found to be an extraction temperature of 74 °C, an equilibration time of 50 minutes, and a stirring rate of 450 rpm using an 85 μm polyacrylate fiber. rsc.org
Table 2: Optimized SPME Conditions for this compound Oxide Analysis
High-Performance Liquid Chromatography (HPLC) Methodologies
High-performance liquid chromatography (HPLC) is a cornerstone technique for the speciation of phenylarsenic compounds. researchgate.net Reversed-phase HPLC methods have been successfully developed for the simultaneous determination of several phenylarsenic compounds, including phenylarsonic acid (PAA), this compound oxide (PAO), diphenylarsinic acid (DPAA), bis(dithis compound) oxide (BDPAO), and trithis compound (B46628) (TPA) in soil samples. nih.gov
One such method utilizes an Inertsil CN-3 column with a gradient elution of acetonitrile (B52724) and a potassium dihydrogen phosphate (B84403) buffer. nih.gov This method demonstrated good separation and achieved detection limits ranging from 0.1 to 10 mg/L for the different phenylarsenic compounds. nih.gov
Another HPLC method coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) has been used for the analysis of PAO and PAA. researchgate.net This method employed a reverse-phase ODS-3 column and a mobile phase of malonic acid solution with tetrabutylammonium (B224687) hydroxide (B78521) and methanol (B129727), allowing for the separation and detection of these compounds at parts-per-billion levels. researchgate.net
Table 3: Detection Limits of Phenylarsenic Compounds by Reversed-Phase HPLC
High-Sensitivity Spectrometric Detection Techniques
Spectrometric techniques, particularly when coupled with chromatographic separation, provide high sensitivity and selectivity for the determination of this compound compounds. rsc.orgresearchgate.net
Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful detection method for arsenic speciation due to its high sensitivity and ability to provide elemental information. researchgate.netmdpi.com When hyphenated with HPLC (HPLC-ICP-MS), it allows for the quantification of individual arsenic species, including phenylarsenicals, at very low concentrations. researchgate.netresearchgate.net This technique has been instrumental in identifying and quantifying phenylarsenic metabolites in various biological and environmental samples. researchgate.net The use of ICP-MS can lower detection limits by several orders of magnitude compared to other detectors. mdpi.com
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is another advanced spectrometric technique that complements HPLC-ICP-MS. researchgate.net ESI-MS/MS provides structural information, which is crucial for the unambiguous identification of unknown arsenic species. researchgate.net
Corona discharge ion mobility spectrometry, as mentioned earlier, is a newer technique that offers rapid and sensitive detection of this compound oxide after derivatization and preconcentration by SPME. rsc.org This method provides a low-cost and organic-free alternative for environmental monitoring. rsc.org
Table 4: Compound Names Mentioned in the Article
Corona Discharge Ion Mobility Spectrometry (CD-IMS)
Corona Discharge Ion Mobility Spectrometry (CD-IMS) is a rapid and highly sensitive technique for detecting trace amounts of chemical compounds in the gas phase. toftech.ir It operates at ambient pressure, making it suitable for portable, on-site applications. toftech.ir In CD-IMS, a high voltage is applied to a sharp electrode (the corona needle), creating a plasma that ionizes the surrounding air and sample molecules. toftech.ir These newly formed ions are then guided by an electric field into a drift tube. Inside the tube, they are separated based on their size and shape as they travel through a buffer gas, with smaller, more compact ions moving faster than larger ones. toftech.ir The time it takes for an ion to travel the length of the tube is its drift time, which is characteristic of the specific ion and allows for identification.
A significant advantage of the corona discharge ionization source is that it produces a total ion current that can be an order of magnitude greater than traditional radioactive 63Ni sources, leading to improved sensitivity and a higher signal-to-noise ratio. toftech.ir
Research has demonstrated the successful application of CD-IMS for the determination of this compound oxide (PAO), a common derivative. One method involves solid-phase microextraction (SPME) to pre-concentrate the analyte from a sample, followed by thermal desorption into the CD-IMS system. rsc.org To enhance detection, PAO is derivatized with 1,3-propanedithiol. rsc.org This approach has been optimized for various parameters, including the type of SPME fiber, extraction temperature, and time. rsc.org
The performance of this method showcases its effectiveness for environmental analysis. rsc.org
Table 1: Performance of SPME-CD-IMS for this compound Oxide Detection
| Parameter | Value | Reference |
|---|---|---|
| Linear Range | 1–100 ng mL⁻¹ | rsc.org |
| Linearity (Correlation Coefficient) | >0.9993 | rsc.org |
| Limit of Detection (LOD) | 0.3 ng mL⁻¹ | rsc.org |
| Intra-day Repeatability (RSD) | 3.6% | rsc.org |
Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Arsenic Speciation
While many techniques measure total arsenic concentration, speciation—the analytical activity of identifying and quantifying the different chemical forms of an element—is crucial for understanding toxicity, as inorganic and organoarsenic compounds have different health implications. Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are two of the most powerful and widely used elemental analysis techniques for arsenic speciation. rsc.org
Atomic Absorption Spectrometry (AAS) is a technique based on the principle that atoms absorb light at specific, characteristic wavelengths. mdpi.com In AAS, a sample is atomized, typically by a flame or a graphite (B72142) furnace. drawellanalytical.com A light source corresponding to the element of interest (in this case, arsenic) is passed through the atomized sample, and the amount of light absorbed is measured. drawellanalytical.com This absorbance is proportional to the concentration of the element. For speciation, AAS is often coupled with a separation technique like high-performance liquid chromatography (HPLC) or vapor generation assembly (VGA). rsc.orgnih.gov The VGA method is particularly critical for total arsenic analysis, as it requires the chemical conversion of As(V) to As(III), which is then converted to arsine gas (AsH₃) for measurement. rsc.org AAS is noted for its high selectivity, accuracy, and sensitivity, making it a competitive and cost-effective alternative to ICP-MS, especially for routine analysis in quality control labs. mdpi.com
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive mass spectrometry technique capable of detecting metals and non-metals at concentrations as low as parts per trillion. drawellanalytical.com The core of the system is the ICP torch, which generates a high-temperature plasma (6,000-10,000 K) from argon gas. analytik-jena.comnih.gov When a sample is introduced into the plasma, it is completely atomized and ionized. nih.gov The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z). analytik-jena.com This allows for the precise identification and quantification of specific isotopes. When coupled with a separation technique like HPLC (HPLC-ICP-MS), it becomes the gold standard for arsenic speciation, capable of separating and quantifying different arsenic compounds, including this compound, from complex matrices. rsc.orgresearchgate.net ICP-MS offers superior detection limits compared to most other techniques. nih.govnih.gov
Table 2: Comparison of Detection Limits for Arsenic Analysis by Various Methods
| Technique | Typical Detection Limit (ng/mL) | Reference |
|---|---|---|
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | 0.002–0.06 | nih.gov |
| Atomic Absorption Spectrometry (AAS-GF/HG) | 0.06–0.15 | nih.gov |
| Anodic Stripping Voltammetry | 0.05–0.5 | nih.gov |
| Neutron Activation Analysis | 0.05–0.5 | nih.gov |
Quartz Crystal Microbalance (QCM) Applications in this compound Sensing
The Quartz Crystal Microbalance (QCM) is a label-free, real-time sensing platform based on the piezoelectric effect. erciyes.edu.trresearchgate.net The core of a QCM sensor is a thin quartz crystal wafer sandwiched between two gold electrodes. When an alternating voltage is applied, the crystal oscillates at a specific resonance frequency. This frequency is highly sensitive to any mass changes on the electrode surface; an increase in mass leads to a proportional decrease in the resonance frequency. This relationship allows the QCM to function as an extremely sensitive mass balance.
For the detection of specific analytes like this compound oxide (PAO), the gold surface of the QCM sensor must be functionalized with a layer that has a high affinity for the target molecule. erciyes.edu.tr A common strategy involves creating a self-assembled monolayer (SAM) on the gold surface. Research has shown that a two-step surface modification procedure is highly effective for PAO detection. erciyes.edu.tr This involves first coating the gold surface with (3-mercaptopropyl)trimethoxysilane (B106455) (MPS) under acidic conditions, followed by the application of a linker layer, such as 2-mercaptoethanol (ME), under basic conditions. erciyes.edu.trresearchgate.net
This specific functionalization (acidic MPS + basic ME) creates a highly stable surface in aqueous environments and demonstrates excellent sensitivity for PAO. erciyes.edu.tr Studies using this optimized QCM sensor have successfully detected PAO in drinking water at very low concentrations. erciyes.edu.tr
Table 3: QCM Sensor Performance for this compound Oxide (PAO) Detection
| Parameter | Finding | Reference |
|---|---|---|
| Surface Functionalization | Acidic (3-mercaptopropyl)trimethoxysilane (MPS) + Basic 2-mercaptoethanol (ME) | erciyes.edu.tr |
| Sensitivity | Frequency shift of 180 (± 22) Hz for 100 ng/mL PAO in deionized water | erciyes.edu.tr |
| Minimum Detection Limit | 1 ng/mL PAO in deionized water | erciyes.edu.tr |
Design and Implementation of Environmentally Conscious ("Green") Analytical Methods
Green analytical chemistry aims to develop methods that reduce or eliminate the use and generation of hazardous substances, minimize environmental impact, and promote safety. Key principles include reducing the use of organic solvents, decreasing sample size, and designing energy-efficient processes. Several modern methods for this compound detection have been designed with these principles in mind.
One notable "green" method combines solid-phase microextraction (SPME) with corona discharge ion mobility spectrometry (CD-IMS) for the determination of this compound oxide. rsc.org This technique is considered environmentally friendly because it is an "organic-free" method, avoiding the need for large volumes of hazardous organic solvents typically used in traditional liquid-liquid extraction. rsc.orgresearchgate.net
Another approach involves the development of eco-friendly, disposable electrochemical sensors. One such sensor for detecting this compound oxide (PAO) utilizes a gelatin-based solid electrolyte enriched with 2-mercaptoethanol. acs.org This design is inherently "green" as it uses a biodegradable gelatin base, minimizing harm to the environment. researchgate.netacs.org The sensor is reliable, portable, and provides rapid, real-time results, making it suitable for in-situ monitoring of arsenic in drinking water. nih.govacs.org This impedimetric electrochemical sensor demonstrated good sensitivity for PAO in drinking water. acs.org
Table 4: Performance of a Green Impedimetric Sensor for this compound Oxide (PAO)
| PAO Concentration in Drinking Water | Resistance Change (−ΔRct (%)) | Reference |
|---|---|---|
| 1 ng/mL | 12% (±0.62%) | acs.org |
| 10 ng/mL | 26% (±2.3%) | acs.org |
Applications in Fundamental Biochemical Research As a Molecular Probe
Utilization of Phenylarsine as a Research Tool for Protein Function Modulation
This compound oxide's ability to cross-link vicinal dithiols makes it a potent tool for altering protein function. physiology.org By forming a stable complex, PAO can inhibit enzymes, block transport processes, and interfere with signaling cascades, thereby providing insights into the roles of the targeted proteins. The reversibility of this binding by dithiol reagents, such as 2,3-dimercaptopropanol (DMP), but not by monothiols like 2-mercaptoethanol (B42355), offers a level of specificity and control in experiments. physiology.orgnih.govahajournals.org
This compound oxide is widely recognized as a potent, albeit non-selective, inhibitor of protein tyrosine phosphatases (PTPs). ontosight.ainih.gov PTPs are crucial regulators of signal transduction pathways that control cell growth, differentiation, and metabolism. ontosight.ai The catalytic activity of PTPs depends on a critical cysteine residue in their active site, which can be targeted by oxidizing agents. aai.org PAO inhibits PTPs by interacting with this essential cysteine and possibly other nearby thiol groups, thus blocking the dephosphorylation of substrate proteins. physiology.orgaai.org
This inhibitory action has been exploited to study the role of PTPs in various signaling events:
Insulin (B600854) Signaling: Early studies showed that PAO could inhibit insulin-dependent processes, and this was later linked to its interaction with protein tyrosine phosphatases. physiology.org
T-Cell Activation: In T-cells, PTPs like CD45 are negatively regulated by PAO, leading to an increase in tyrosine phosphorylation of proteins involved in the T-cell receptor (TCR) signaling pathway. physiology.orgaai.org Researchers have used PAO and other oxidants to demonstrate that inhibiting membrane-associated PTPs can trigger a cascade of tyrosine phosphorylation similar to that induced by TCR stimulation. aai.org
Steroidogenesis: The synthesis of steroid hormones stimulated by ACTH requires PTP activity. In Y1 adrenocortical cells, PAO was shown to reduce ACTH-stimulated steroid production by inhibiting the induction of the Steroidogenic Acute Regulatory (StAR) protein, indicating that PTP activity is a necessary step in this signaling pathway. nih.gov
Plant Signaling: In plants, PAO has been used to investigate the role of PTPs in abscisic acid (ABA) signaling. mdpi.com PAO treatment was found to inhibit ABA-induced stomatal closure and the activation of MAPK, suggesting PTPs act as positive regulators in this pathway. mdpi.com Similarly, PAO inhibits the fusicoccin (B1218859) (FC)-induced activation of the plasma membrane H+-ATPase by preventing the formation of the FC-H+-ATPase-14-3-3 protein complex, a process likely modulated by tyrosine phosphorylation. nih.gov
| PTP/System Investigated | Organism/Cell Type | Key Finding with PAO | Reference |
|---|---|---|---|
| PTPe | Mouse osteoclast-like cells | Inhibited PTPe with an IC50 of 18 µM; suppressed osteoclast formation and bone resorption. | pnas.org |
| PTPs in general | Y1 adrenocortical cells | Inhibited ACTH-stimulated steroidogenesis and StAR protein induction. | nih.gov |
| PTPs in general | Radish seedlings, Arabidopsis cells | Inhibited fusicoccin-induced activation of plasma membrane H+-ATPase. | nih.gov |
| PTPs in general | Setaria cervi (parasite) | Significantly inhibited PTP activity in cytosolic and membrane fractions, leading to parasite death. | nih.gov |
| Membrane-associated PTPs | Isolated T cell membranes | Inhibition of PTPs triggered a cascade of tyrosine phosphorylation, mimicking T-cell receptor signaling. | aai.org |
| ACP-1 (Low molecular weight PTP) | In vitro enzyme assay | Inhibited human ACP-1 with an IC50 of 3.058±0.66 μM. | researchgate.net |
The defining characteristic of this compound oxide is its reaction with vicinal dithiols to form stable ring structures. physiology.org This property makes it an excellent tool for determining whether a biological process, particularly transport across cell membranes, is dependent on proteins containing these closely spaced sulfhydryl groups.
A seminal application of PAO was in the study of glucose transport.
Insulin-Activated Glucose Transport: In 3T3-L1 adipocytes, PAO was found to block insulin-stimulated hexose (B10828440) uptake without affecting basal uptake. nih.gov This inhibition was reversible by dithiols but not monothiols, strongly implicating vicinal sulfhydryl groups in a post-insulin binding event essential for the translocation of glucose transporters to the plasma membrane. nih.gov
Contractions and Hypoxia-Stimulated Glucose Transport: In rat skeletal muscle, PAO also inhibited glucose transport stimulated by insulin, hypoxia, or muscle contractions. physiology.org However, the finding that PAO did not reverse transport once it was already stimulated suggests that the vicinal sulfhydryls are involved in the activation pathways rather than the transport mechanism itself. physiology.org
Cardiac Myocyte Glucose Transport: In isolated rat heart muscle cells, low concentrations of PAO stimulated glucose uptake, similar to the effect of the oxidant hydrogen peroxide. nih.gov However, further experiments revealed that PAO and hydrogen peroxide likely act via distinct, SH-dependent pathways to stimulate glucose transport. nih.gov
Proline and Lactose (B1674315) Transport: In E. coli membrane vesicles, PAO was used to confirm that dithiol-disulfide interchange regulates the activity of proline and lactose transporters. pnas.org Inhibition by PAO provided strong evidence for the functional involvement of vicinal sulfhydryl groups in these transport systems. pnas.org
| Transport Process | Model System | Effect of PAO | Conclusion | Reference |
|---|---|---|---|---|
| Insulin-activated hexose uptake | 3T3-L1 adipocytes | Inhibited insulin-stimulated uptake (Ki = 7 µM), no effect on basal uptake. | Vicinal sulfhydryl groups are essential for the translocation of glucose transporters. | nih.gov |
| Glucose transport | Rat skeletal muscle | Inhibited stimulation of transport by insulin, hypoxia, and contractions. | Vicinal sulfhydryls are involved in the activation pathways for glucose transport. | physiology.org |
| Glucose transport | Rat cardiac myocytes | Stimulated glucose uptake at low concentrations (0.5-3 µM). | Stimulates transport via an SH-dependent pathway distinct from that of H2O2. | nih.gov |
| Proline and Lactose transport | E. coli membrane vesicles | Inhibited proline uptake by 75-80% at 20 µM. | Confirmed that dithiol-disulfide interchange controls transporter activity. | pnas.org |
Application in Affinity Chromatography for Biochemical Component Isolation and Characterization
The specific interaction between this compound oxide and vicinal dithiols has been harnessed to develop a powerful protein purification technique: affinity chromatography. nih.govnih.gov By immobilizing PAO on a solid support, such as a chromatography resin, a column can be created that selectively captures proteins containing vicinal thiol groups (VTPs) from a complex mixture like a cell lysate. nih.govthermofisher.com
The process involves passing a protein extract over the PAO-column, allowing VTPs to bind. nih.gov After washing away non-specifically bound proteins, the captured VTPs can be eluted. This method is particularly useful for enriching and identifying proteins that are regulated by redox-sensitive mechanisms involving the reversible oxidation of vicinal thiols to disulfides. nih.gov
An important methodological improvement was the use of the non-thiol reducing agent tris(2-carboxyethyl)-phosphine (TCEP). nih.gov Unlike traditional dithiol reducing agents (e.g., DTT), TCEP can maintain the protein thiols in the reduced state necessary for binding to the PAO column without itself competing for binding to the immobilized arsenical. nih.gov
Using this affinity method, researchers have successfully isolated and identified several proteins with functionally important vicinal dithiols. nih.govnih.govresearchgate.net
| Identified Protein | Source | Significance | Reference |
|---|---|---|---|
| Triose phosphate (B84403) isomerase (TPI) | Rat brain extract | Identified as a redox-active protein, proposed as a candidate intracellular redox receptor. | nih.gov |
| Albumin | Rat brain extract | Identified as one of the most abundant redox-active proteins with PAO-binding thiols. | nih.gov |
| Thioredoxin (Trx) | Not specified | Isolation confirmed its known dithiol-containing active site. | researchgate.net |
| Calcineurin (CAN) | Bovine brain | Enabled study of the dithiol-disulfide equilibrium in this serine/threonine phosphatase. | nih.govresearchgate.net |
| Glutathione (B108866) S-transferase (GST) | Not specified | Identified as a protein with affinity for PAO. | researchgate.net |
Mechanistic Dissection of Ligand-Receptor Binding Interactions
This compound oxide can be a valuable tool to dissect the steps involved in ligand-receptor interactions and the subsequent signal transduction. By observing whether PAO interferes with the initial binding of a ligand to its receptor or a later downstream event, researchers can probe the functional importance of vicinal sulfhydryl groups in different stages of the signaling process.
A key example is the insulin receptor system. Studies using radiolabeled insulin showed that PAO did not affect the binding of insulin to its solubilized receptor or the rate at which insulin became associated with cells. nih.gov However, it potently blocked the downstream effect of insulin, namely the activation of glucose transport. nih.gov This finding was crucial in demonstrating that the essential vicinal sulfhydryl groups targeted by PAO are not part of the insulin-binding domain itself but are located on a component of the signaling machinery that operates after the receptor is occupied. nih.gov
Similarly, in human umbilical vein endothelial cells, PAO was found to completely block the induction of E-selectin expression by cytokines like TNF-α and IL-1. ahajournals.org The inhibition was reversible by dithiols, indicating the involvement of vicinal thiol-containing proteins. ahajournals.org This suggests that such proteins are critical components of the intracellular signaling pathway that links cytokine receptor activation to gene expression, rather than being involved in the initial cytokine-receptor binding. ahajournals.org
Studies on Intracellular Signal Transduction Pathways
By inhibiting PTPs and other vicinal dithiol-containing proteins, PAO serves as a broad-spectrum modulator of intracellular signaling, allowing researchers to probe the architecture of various pathways. physiology.orgnih.gov Its ability to rapidly enter cells and inhibit its targets makes it effective for studying dynamic signaling events. physiology.org
PAO has been used to investigate several key pathways:
Heat Shock Response: In cultured guinea pig gastric mucosal cells, PAO was found to completely inhibit the induction of Heat Shock Protein 70 (HSP70) by heat shock. physiology.org This effect was traced to the inhibition of the DNA-binding activity of Heat Shock Factor 1 (HSF1), suggesting a critical dithiol-containing molecule is involved in the activation of HSF1. physiology.org
Steroidogenesis Signaling: In adrenocortical cells, the signaling pathway for ACTH-stimulated steroid production involves PKA-dependent activation of PTPs. nih.gov Using PAO, researchers demonstrated that this PTP activity is obligatory for the synthesis of the StAR protein, a key regulator of cholesterol delivery to mitochondria for steroid synthesis. nih.gov This functionally linked the PTP activation step to a specific, critical downstream event. nih.gov
Stress and Apoptosis Pathways: PAO can modify signaling pathways that lead to cellular stress and apoptosis. nih.gov In HepG2 cells, PAO was shown to induce apoptosis through pathways involving reactive oxygen species (ROS) generated in the mitochondria and endoplasmic reticulum (ER), highlighting these organelles as key targets of PAO-induced cytotoxicity. nih.gov
Plant Hormone Signaling: In barley aleurone protoplasts, PAO was used to show that a PTP is a positive regulator in the abscisic acid (ABA) signal transduction pathway leading to the expression of the RAB16 gene. mdpi.com
| Compound Name |
|---|
| 2,3-dimercaptopropanol (DMP) |
| 2-mercaptoethanol |
| Abscisic acid (ABA) |
| Benzyl phosphonic acid |
| Dithiothreitol (B142953) (DTT) |
| Fusicoccin (FC) |
| Hydrogen peroxide |
| N-ethylmaleimide |
| This compound |
| This compound oxide (PAO) |
| Sodium orthovanadate |
| tris(2-carboxyethyl)-phosphine (TCEP) |
Industrial and Environmental Engineering Applications of Phenylarsine Non Clinical
Role in Chemical Vapor Deposition (CVD) for Semiconductor Material Fabrication
Phenylarsine (C₆H₅AsH₂) serves as a liquid organometallic arsenic precursor in Metal-Organic Chemical Vapor Deposition (MOCVD), a critical process for fabricating compound semiconductor materials. osti.govrsc.org MOCVD is a technique used to deposit high-purity, thin solid films on a substrate by introducing volatile precursor gases into a reaction chamber. agc-plasma.comdeltaww.comlinde-amt.comwikipedia.org this compound has been investigated as a less toxic alternative to the highly hazardous arsine (AsH₃) gas, which is conventionally used as the arsenic source in the growth of III-V semiconductors like gallium arsenide (GaAs). lib.state.ma.usscispace.com
Research has demonstrated the use of this compound with trimethylgallium (B75665) (TMGa) for the atmospheric pressure MOCVD (APMOCVD) of GaAs films on silicon substrates. rsc.orgrsc.org These studies have shown that this combination can produce GaAs layers with high crystalline quality and a specular morphology. rsc.org However, the electrical properties of the resulting films can be poor, which is sometimes attributed to impurities introduced from the this compound source and dislocations at the GaAs/Si interface. rsc.orgrsc.org The thermal decomposition characteristics of this compound are considered beneficial for minimizing carbon contamination in the epitaxial layers, a crucial factor for device performance. lib.state.ma.us For instance, the combination of triethylgallium (B73383) and this compound has produced high-purity n-type gallium arsenide films. lib.state.ma.us
Kinetic models of GaAs growth using MOCVD with various arsenic precursors, including this compound, indicate that the growth process is influenced by parasitic gas-phase reactions at high temperatures and by surface reactions at lower temperatures. osti.gov The vapor pressure of this compound is relatively low compared to other alternative arsenic sources like tertiarybutylarsine. lib.state.ma.us
Table 1: Comparison of Arsenic Precursors in MOCVD Growth of Gallium Arsenide
| Precursor | Chemical Formula | Physical State / Vapor Pressure | Key Characteristics in MOCVD | Source(s) |
|---|---|---|---|---|
| This compound | C₆H₅AsH₂ | Liquid / 2 Torr at room temp. | Less hazardous than AsH₃; thermal decomposition helps minimize carbon contamination. lib.state.ma.us Can produce high crystalline quality GaAs. rsc.org | osti.govrsc.orglib.state.ma.us |
| Arsine | AsH₃ | Highly toxic gas | Conventional arsenic source; high toxicity is a major drawback. | lib.state.ma.us |
| Tertiarybutylarsine | (CH₃)₃CAsH₂ | Liquid / 96 Torr at 10°C | More thermally unstable than trimethyl/triethyl arsenic compounds; widely researched AsH₃ substitute. lib.state.ma.us | osti.govlib.state.ma.us |
| Triethylgallium | (C₂H₅)₃Ga | Liquid | Gallium source often used with this compound to produce high-purity GaAs. lib.state.ma.us | osti.govlib.state.ma.us |
| Trimethylgallium | (CH₃)₃Ga | Liquid | Gallium source used with this compound for APMOCVD of GaAs on silicon. rsc.org | osti.govrsc.org |
Application as a Chemical Reagent in Water Treatment and Analysis
In the field of water quality analysis, a derivative of this compound, this compound oxide (PAO), is utilized as a key analytical reagent. riccachemical.com PAO solutions are employed in amperometric titrations for the determination of chlorine and other oxidants in water and wastewater. iwaponline.comhach.comhannainst.comhannainst.in This method is crucial for monitoring disinfectant levels in drinking water systems to ensure public health. iwaponline.com
This compound oxide serves as a stable titrant and an alternative to sodium thiosulfate (B1220275) solutions, which are more susceptible to bacterial degradation. riccachemical.com The reaction involves the oxidation of the trivalent arsenic in PAO to the pentavalent state. riccachemical.com While effective, the availability and cost of high-purity this compound oxide starting material have become concerns, along with the environmental considerations associated with arsenic compounds. riccachemical.com
Several standardized analytical methods for water and wastewater testing list this compound oxide as a reagent. hach.comtamscenter.com It is available commercially in various concentrations, often stabilized for use in laboratory settings for determining chlorine levels via amperometric titration. aquaphoenixsci.comvwr.comaquaphoenixsci.com
Table 2: Use of this compound Oxide (PAO) in Water Analysis
| Application | Analytical Technique | Role of PAO | Industries | Source(s) |
|---|---|---|---|---|
| Chlorine Determination | Amperometric Titration | Titrant | Drinking Water, Wastewater, Industrial Water | iwaponline.comhach.comhannainst.comhannainst.invwr.com |
| Dechlorinating Agent | Sample Pre-treatment | Reagent | Water Analysis | vwr.com |
Recent research has also explored the development of novel sensors for the detection of this compound oxide in drinking water. One such study focused on an impedimetric electrochemical sensor using a gelatin-based solid electrolyte, which demonstrated the ability to detect PAO at very low concentrations. nih.gov
Encapsulation and Controlled Release Systems in Advanced Materials Science
The chemical properties of this compound derivatives, specifically this compound oxide (PAO), have been explored in the context of advanced materials science for creating controlled release systems. researchgate.net Nanotechnology and polymer science offer methods to encapsulate active compounds, protecting them from the environment and controlling their release over time or in response to specific triggers. nih.govitu.edu.tracs.org
One study has detailed the encapsulation of this compound oxide into a biodegradable block copolymer, specifically a poly(ethylene oxide)-b-poly(carbonate)-based micelle. researchgate.net This research demonstrated two methods of entrapment:
Chemical Entrapment: The arsenic compound was chemically bonded to pendant thiol groups within the polymer structure.
Physical Entrapment: The compound was physically encapsulated within a similar polymer that lacked the thiol groups.
The release of the encapsulated PAO could be triggered by changes in the chemical environment. researchgate.net For instance, release from the chemically-entrapped system could be initiated by direct hydrolysis or triggered by the presence of glutathione (B108866) (GSH), which is relevant for certain biological environments. researchgate.net This type of stimuli-responsive release is a key feature of advanced drug delivery systems, where a therapeutic agent is released at a specific target site. thno.org
The development of such systems relies on the synthesis of functional polymers capable of forming nanoparticles or micelles that can carry a payload. researchgate.netresearchgate.netnih.gov The ability to create these complex, functional materials highlights the potential application of organo-arsenic compounds like this compound oxide in the design of sophisticated materials for various technological applications. researchgate.net
Table 3: this compound Oxide (PAO) Encapsulation System
| Polymer System | Encapsulation Method | Release Mechanism | Potential Application Area | Source(s) |
|---|---|---|---|---|
| PEO-b-P(CCLC6-SH) Micelles | Chemical (reaction with thiol groups) | Hydrolysis, Glutathione (GSH) triggered | Controlled Release Systems | researchgate.net |
| PEO-b-P(CCLC6) Micelles | Physical | Diffusion upon solvent polarity change | Controlled Release Systems | researchgate.net |
Q & A
Q. What experimental models are suitable for studying phenylarsine oxide (PAO)-induced cytotoxicity in human cells?
The human epidermal keratinocyte HaCaT cell line is a validated in vitro model for PAO toxicity studies. Key parameters include ROS generation, mitochondrial membrane potential (ΔΨm), and lipid peroxidation, measured via flow cytometry and fluorescence microscopy. Dose-response curves (e.g., 0–100 μM baicalin co-treatment with 500 nM PAO) should be established to assess protective agents like baicalin . Key considerations :
- Use apoptosis/necrosis markers (e.g., Annexin V/PI) to quantify cell death pathways.
- Validate mitochondrial dysfunction using JC-1 staining for ΔΨm collapse.
Q. What mechanisms underlie PAO toxicity in cellular systems?
PAO disrupts redox homeostasis by inducing ROS overproduction, lipid peroxidation, and mitochondrial dysfunction. It inhibits thiol-dependent enzymes (e.g., phosphatases) via arsenic-thiol interactions, altering signaling pathways like NF-κB and MAPK. Immunofluorescence can localize oxidative damage markers (e.g., 4-HNE) and DNA repair proteins (e.g., γ-H2AX) .
Q. How can researchers assess oxidative stress in PAO-exposed cells?
- ROS quantification : Use fluorescent probes (e.g., DCFH-DA) with flow cytometry.
- Lipid peroxidation : Measure malondialdehyde (MDA) levels via thiobarbituric acid reactive substances (TBARS) assay.
- Antioxidant defenses : Evaluate glutathione (GSH) depletion and superoxide dismutase (SOD) activity .
Advanced Research Questions
Q. How do endothelial cells contribute to PAO-induced fibrosis via intercellular signaling?
Single-cell RNA sequencing (scRNA-seq) reveals that PAO triggers PANoptosis (pyroptosis, apoptosis, necrosis) in pulmonary microvascular endothelial cells (MPVECs), leading to Gas6 secretion. Gas6 binds to Axl receptors on fibroblasts, activating profibrotic pathways (e.g., TGF-β/Smad). Validate this axis using:
- Conditioned media experiments : Treat fibroblasts with MPVEC-conditioned media ± Gas6 inhibitors.
- Knockdown models : CRISPR/Cas9-mediated Axl deletion in fibroblasts to block activation .
Q. How can contradictions in PAO toxicity data be resolved (e.g., cell-type-specific responses)?
- Multi-omics integration : Combine scRNA-seq, proteomics, and metabolomics to identify conserved vs. cell-specific pathways.
- Cross-species validation : Compare murine in vivo models (e.g., VOCs-induced pulmonary fibrosis) with human in vitro systems (e.g., HaCaT, lung fibroblasts) .
Q. What novel therapeutic targets mitigate PAO toxicity?
ATF3, a stress-responsive transcription factor, suppresses PANoptosis in MPVECs by downregulating pro-death genes (e.g., NLRP3, Caspase-1). Strategies include:
- ATF3 overexpression : Lentiviral vectors to enhance ATF3 expression in MPVECs.
- Pharmacological activation : Screen small molecules (e.g., flavonoids like baicalin) that upregulate ATF3 .
Q. What methodologies optimize dose-response studies for PAO and its antagonists?
- High-throughput screening : Use automated platforms to test PAO ± baicalin across cell lines.
- Synergy analysis : Calculate combination indices (CI) via CompuSyn software to identify additive/synergistic effects .
Methodological Recommendations
- For mechanistic studies : Prioritize scRNA-seq to map cell-type-specific responses and intercellular crosstalk.
- For translational relevance : Validate in vitro findings in ex vivo models (e.g., precision-cut lung slices) exposed to PAO.
- For data robustness : Use orthogonal assays (e.g., Western blot + immunofluorescence) to confirm protein-level changes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
